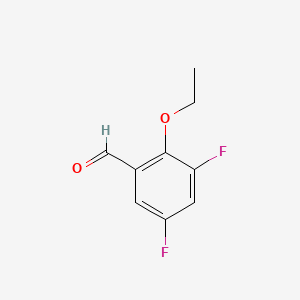

2-Ethoxy-3,5-difluorobenzaldehyde

Description

2-Ethoxy-3,5-difluorobenzaldehyde (C₉H₈F₂O₂, MW 186.16) is a fluorinated aromatic aldehyde characterized by an ethoxy group at the ortho position and fluorine atoms at the meta and para positions relative to the aldehyde functional group . This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic frameworks such as benzimidazoles and liquid crystals. Its reactivity is influenced by the electron-withdrawing fluorine atoms and the electron-donating ethoxy group, enabling selective participation in condensation, nucleophilic substitution, and oxidation reactions .

Properties

IUPAC Name |

2-ethoxy-3,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGAAZRZCQTFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-ethoxybenzaldehyde with fluorinating agents under controlled conditions to introduce the fluorine atoms at the 3 and 5 positions .

Industrial Production Methods: Industrial production of 2-Ethoxy-3,5-difluorobenzaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Ethoxy-3,5-difluorobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorine groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products:

Oxidation: Formation of 2-ethoxy-3,5-difluorobenzoic acid.

Reduction: Formation of 2-ethoxy-3,5-difluorobenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-Ethoxy-3,5-difluorobenzaldehyde features an ethoxy group and two fluorine atoms positioned on a benzaldehyde ring. Its molecular formula is C₉H₈F₂O, and it possesses distinct chemical characteristics that make it suitable for various applications. The presence of fluorine atoms enhances its biological activity and stability, while the ethoxy group contributes to its solubility and reactivity.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For example, it has shown a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The compound enhances caspase-3 activity, a key marker of programmed cell death, with IC50 values ranging from 5 to 15 µM depending on the specific cancer cell line tested .

Biological Studies

The compound's structural similarity to naturally occurring metabolites allows it to be utilized in studies exploring enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical processes.

- Mechanism of Action : The ethoxy and difluoro groups influence the binding affinity of the compound to various molecular targets, potentially modulating several biochemical pathways. This property is critical in designing inhibitors for specific enzymes involved in disease processes .

Industrial Applications

In addition to its applications in medicinal chemistry, this compound is also used in the production of specialty chemicals and materials with unique properties. Its ability to participate in nucleophilic substitution reactions allows for further functionalization, making it versatile for industrial applications .

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial potency of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | Results pending |

This study highlights the compound's potential as a therapeutic agent against bacterial infections .

Cytotoxicity Assessment

In another series of experiments involving various cancer cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MDA-MB-231 | 5 - 15 | Induced apoptosis; increased caspase-3 activity |

These findings suggest that this compound could be developed into an anticancer agent due to its cytotoxic effects .

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-difluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the reactive aldehyde group and the electron-withdrawing fluorine atoms. These functional groups influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

3-Ethoxy-2,4-difluorobenzaldehyde

- Molecular Formula : C₉H₈F₂O₂ (MW 186.16)

- Substituent Positions : Ethoxy (meta), fluorine at positions 2 and 4.

- Key Differences: The ethoxy group in the meta position reduces steric hindrance near the aldehyde group compared to the ortho-substituted target compound.

4-Ethoxy-3,5-difluorobenzaldehyde

- Molecular Formula : C₉H₈F₂O₂ (MW 186.16)

- Substituent Positions : Ethoxy (para), fluorine at positions 3 and 5.

- Key Differences : The para-substituted ethoxy group creates a symmetrical electronic environment, which may enhance crystalline packing efficiency compared to ortho or meta isomers. This symmetry is advantageous in materials science applications, such as liquid crystal design .

Alkoxy Chain Variants

2-n-Butoxy-3,5-difluorobenzaldehyde

- Molecular Formula : C₁₁H₁₂F₂O₂ (MW 214.21)

- Substituent Positions : n-Butoxy (ortho), fluorine at positions 3 and 5.

- Key Differences: The longer butoxy chain increases lipophilicity, improving solubility in non-polar solvents. However, steric bulk may hinder reactions requiring proximity to the aldehyde group, such as imine formation .

Halogen-Substituted Analogues

2-Bromo-4,5-difluorobenzaldehyde

- Molecular Formula : C₇H₃BrF₂O (MW 221.0)

- Substituent Positions : Bromine (ortho), fluorine at positions 4 and 5.

- Key Differences : Bromine’s strong electron-withdrawing effect and role as a leaving group make this compound highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the ethoxy group in 2-Ethoxy-3,5-difluorobenzaldehyde stabilizes intermediates via resonance, favoring condensation reactions .

Comparative Data Table

Biological Activity

2-Ethoxy-3,5-difluorobenzaldehyde (C₉H₈F₂O₂) is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. The unique properties imparted by the fluorine atoms in its structure enhance its biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.

- Molecular Formula : C₉H₈F₂O₂

- Molecular Weight : 186.16 g/mol

- Structure : The compound features a benzaldehyde moiety with two fluorine atoms positioned at the 3 and 5 positions and an ethoxy group at the 2 position.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an inhibitor of certain enzymes and its interactions with biological pathways. Research indicates that compounds with similar structures can modulate enzyme activities, particularly those involved in neurodegenerative diseases and metabolic disorders.

Enzyme Inhibition

-

BACE Inhibition : Recent studies have indicated that derivatives of difluorobenzaldehyde can inhibit Beta-Site APP Cleaving Enzyme (BACE-1), which is crucial in the pathogenesis of Alzheimer's disease. BACE-1 cleaves amyloid precursor protein (APP) to produce amyloid-beta peptides, leading to plaque formation in the brain .

- IC50 Values : Specific studies have shown varying IC50 values for related compounds, suggesting that structural modifications can significantly impact inhibitory potency.

- Mechanism : The inhibition mechanism is believed to involve binding to the active site of BACE-1, preventing substrate cleavage.

- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties. Preliminary tests on similar benzaldehyde derivatives have shown promising results against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Studies

-

Neuroprotective Effects :

Compound Cell Line IC50 (µM) Effect This compound SH-SY5Y 15 Neuroprotection Control SH-SY5Y - Baseline - Metabolic Pathway Modulation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.